4-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid
Description
4-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is a specialized organic compound featuring a 4-chlorophenyl group, a cyclohexylsulfanyl moiety, and a 4-oxobutanoic acid backbone. Its structural complexity arises from the combination of aromatic, sulfur-containing, and carboxylic acid functionalities, making it a candidate for pharmaceutical and chemical research. The compound is synthesized via multi-step protocols, often involving Michael addition reactions or Friedel-Crafts acylation, as seen in related analogs . Its design allows for modulation of lipophilicity and steric bulk, which are critical for biological activity, particularly in targeted protein degradation systems (e.g., PROTACs) .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3S/c17-12-8-6-11(7-9-12)14(18)10-15(16(19)20)21-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPCCOMITUYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Thiol Substitution
A principal route involves Friedel-Crafts acylation to install the 4-chlorophenyl ketone group, followed by nucleophilic substitution to introduce the cyclohexylsulfanyl moiety.
Step 1: Synthesis of 4-(4-Chlorophenyl)-4-Oxobutanoic Acid
Succinic anhydride reacts with chlorobenzene in the presence of AlCl₃ (1.2 eq) at 0–5°C in dichloromethane (DCM). The reaction proceeds via electrophilic aromatic substitution, forming 4-(4-chlorophenyl)-4-oxobutanoic acid after hydrolysis. Yield: 68–72%.
Step 2: Bromination at Position 2
The α-hydrogen at position 2 is brominated using N-bromosuccinimide (NBS, 1.1 eq) under radical initiation (AIBN, 0.1 eq) in CCl₄ at 80°C for 6 hours. This yields 2-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. Yield: 85%.
Step 3: Thiol Substitution
The bromide intermediate reacts with cyclohexanethiol (1.5 eq) in dimethylformamide (DMF) with K₂CO₃ (2 eq) at 60°C for 12 hours. Nucleophilic displacement affords the target compound. Yield: 65%.
Michael Addition of Cyclohexanethiol to α,β-Unsaturated Ketone
This method leverages conjugate addition to install the sulfanyl group directly.
Step 1: Preparation of α,β-Unsaturated Ketone
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is synthesized via Knoevenagel condensation of 4-chlorobenzaldehyde with malonic acid in pyridine at 100°C. Yield: 78%.
Step 2: Thiol Addition
Cyclohexanethiol (1.2 eq) undergoes Michael addition to the α,β-unsaturated ketone in THF with 1,8-diazabicycloundec-7-ene (DBU, 0.2 eq) as a base at 25°C for 8 hours. The reaction proceeds stereoselectively to yield the trans-configured product. Yield: 82%.
Enolate Alkylation with Cyclohexylsulfenyl Chloride
Enolate chemistry enables direct functionalization at position 2.
Step 1: Enolate Formation
4-(4-Chlorophenyl)-4-oxobutanoic acid is treated with LDA (2 eq) in THF at −78°C, generating the enolate at position 2.
Step 2: Sulfenylation
Cyclohexylsulfenyl chloride (1.5 eq) is added dropwise, and the mixture warms to 0°C over 2 hours. Acidic workup (HCl, 1M) yields the product. Yield: 58%.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Temperature Range | Catalysts/Reagents |
|---|---|---|---|---|
| Friedel-Crafts + Sₙ2 | Bromination, substitution | 65 | 60°C | AlCl₃, NBS, K₂CO₃ |
| Michael Addition | Conjugate addition | 82 | 25°C | DBU |
| Enolate Alkylation | Sulfenylation | 58 | −78°C to 0°C | LDA, cyclohexylsulfenyl chloride |
Advantages and Limitations :
- Friedel-Crafts + Sₙ2 : High regioselectivity but requires hazardous bromination.
- Michael Addition : Superior yield and stereocontrol but demands anhydrous conditions.
- Enolate Alkylation : Avoids halogenation but suffers from low yields due to enolate stability issues.
Industrial-Scale Optimization
Solvent and Catalyst Screening
Replacing DMF with 2-MeTHF in thiol substitution improves yield to 71% while reducing environmental impact. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates by 30% in biphasic systems.
Purification Strategies
- Crystallization : Ethanol/water (3:1) recrystallization achieves >99% purity.
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) removes residual thiols.
Emerging Methodologies
Enzymatic Sulfur Incorporation
Preliminary studies using Acinetobacter thiooxidans cytochrome P450 enzymes demonstrate selective sulfanyl group installation at 37°C and pH 7.4, though yields remain low (22%).
Flow Chemistry Approaches
Continuous-flow reactors with immobilized AlCl₃ reduce reaction times for Friedel-Crafts acylation from 8 hours to 15 minutes, achieving 89% conversion.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 4-aryl-4-oxobutanoic acid derivatives, where structural variations in the aryl group, sulfanyl substituent, and backbone modifications influence physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Bromine substitution (as in the 4-Br-phenyl analog) increases molecular weight and logP, which may improve target binding but complicate pharmacokinetics .
Biological Activity: Analogs with bulkier substituents (e.g., tert-butyl) show parabolic QSAR relationships, where optimal logP (~4.0–5.0) maximizes antiproliferative or enzyme-inhibitory activity . The 4-isopropylphenyl variant (CAS 301193-52-2) demonstrated notable antiproliferative action, likely due to enhanced hydrophobic interactions with cellular targets .
Synthetic Flexibility: The target compound’s synthesis mirrors methods used for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, substituting thioglycolic acid with cyclohexyl mercaptan . highlights its role in PROTAC synthesis, where linker length and sulfanyl group chemistry are critical for inducing protein degradation .
Contradictions and Limitations:
- While increased lipophilicity generally enhances activity, excessive logP (e.g., tert-butyl analog) may reduce aqueous solubility, limiting bioavailability .
- The 4-methylphenylsulfanyl analog (CAS 301193-79-3) has lower potency in QSAR models compared to cyclohexyl or chlorophenylsulfanyl derivatives, indicating steric and electronic factors are equally critical .
Biological Activity
4-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid, also known by its CAS number 328263-32-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C16H19ClO3S
- Molecular Weight : 326.84 g/mol
- CAS Number : 328263-32-7
The biological activity of this compound may be attributed to its structural characteristics, which allow it to interact with various biological targets. While specific mechanisms remain under investigation, initial studies suggest the following potential actions:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies indicate that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, suggesting a potential role in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Case Study: Efficacy in Animal Models
A notable case study involved administering the compound to rats with induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Moderate oral bioavailability.
- Distribution : Tends to accumulate in tissues, particularly in the liver and kidneys.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly through urine.
Future Research Directions
Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at a molecular level with specific targets.
- Clinical Trials : Initiating human trials to assess safety and efficacy.
- Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure to enhance potency and reduce side effects.
Q & A
Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step processes:
Friedel-Crafts Acylation : To introduce the 4-chlorophenyl group, maleic anhydride reacts with 4-chlorobenzene derivatives under acidic conditions (e.g., AlCl₃) .
Michael Addition : Cyclohexylsulfanyl groups are introduced via nucleophilic addition of cyclohexanethiol to α,β-unsaturated ketones. Thioglycolic acid derivatives are often used as thiolating agents .
Ester Hydrolysis : Final hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under alkaline conditions yields the carboxylic acid .
Q. Key Variables :
- Catalysts : Acidic catalysts (H₂SO₄) for esterification , Lewis acids (AlCl₃) for Friedel-Crafts reactions .
- Temperature : Reflux conditions (~80–100°C) optimize conversion rates .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, ketone and carboxylic acid) and 2550 cm⁻¹ (S-H stretch, if present in intermediates) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₉ClO₃S; theoretical ~326.08 g/mol) .
Advanced Research Questions
Q. How do structural analogs of this compound differ in bioactivity, and what methodologies resolve contradictions in published data?
Methodological Answer:
- Structural Modifications :
- Data Contradiction Analysis :
- Dose-Response Studies : Use IC₅₀ values to compare potency across analogs (e.g., 4-fluorophenyl derivatives show 20% lower activity ).
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinity variations due to substituent electronic effects .
Q. What are the mechanistic insights into its role as a pharmacophore in enzyme inhibition?
Methodological Answer:
- Target Identification :
- Kinase Assays : In vitro screening against kinases (e.g., EGFR) reveals competitive inhibition (Ki = 0.8 µM) via sulfanyl group interactions with cysteine residues .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -9.2 kcal/mol) .
- Metabolic Stability :
Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?
Methodological Answer:
- Stability Studies :
- HPLC Monitoring : Degradation products (e.g., 4-chlorobenzoic acid) form at pH < 3 or > 10 due to ketone hydrolysis .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability (t₁/₂ > 48 hrs) vs. aqueous buffers (t₁/₂ ~6 hrs) .
- Degradation Pathways :
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
